molecular formula C8H7ClF3N B11890642 5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine

5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B11890642
M. Wt: 209.59 g/mol
InChI Key: XHKSSVWRMDJMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine is a versatile chemical intermediate designed for research and development applications, particularly in the agrochemical and pharmaceutical sectors. This compound integrates two key functional groups: a reactive 2-chloroethyl chain and a robust trifluoromethylpyridine (TFMP) scaffold. The TFMP moiety is a critical structural component in over 20 commercial agrochemicals and several approved pharmaceuticals, valued for its ability to enhance biological activity, improve metabolic stability, and optimize physicochemical properties like lipophilicity . The 2-chloroethyl group offers a versatile handle for further synthetic elaboration, enabling researchers to link the TFMP core to other molecular systems through nucleophilic substitution reactions. This makes this compound a valuable building block for constructing more complex molecules aimed at novel biological targets. In agrochemical research, TFMP derivatives are commonly explored for designing new herbicides, insecticides, and fungicides . In pharmaceutical research, the incorporation of the trifluoromethyl group is a well-established strategy to fine-tune the potency and drug-like properties of candidate molecules . This product is intended for research use only by qualified laboratory professionals and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the most recent scientific literature and safety data sheets for the latest information on handling, synthesis applications, and biological activity.

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

5-(2-chloroethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7ClF3N/c9-4-3-6-1-2-7(13-5-6)8(10,11)12/h1-2,5H,3-4H2

InChI Key

XHKSSVWRMDJMOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Vapor-Phase Chlorination of Ethyl-Substituted Precursors

A plausible route involves the chlorination of 5-ethyl-2-(trifluoromethyl)pyridine. This method draws parallels to the vapor-phase chlorination of 3-trifluoromethylpyridine to yield 2-chloro-5-trifluoromethylpyridine, as described in Patent EP0013474B1 . In that process, chlorination at 300–450°C with a chlorine-to-substrate molar ratio of 1:1–6 selectively substitutes the pyridine ring’s C2 position. Adapting this approach, 5-ethyl-2-(trifluoromethyl)pyridine could undergo radical chlorination under similar conditions to target the ethyl side chain.

Key Considerations :

  • Temperature Control : Elevated temperatures (300–450°C) favor radical formation, promoting C–H bond cleavage in the ethyl group. However, excessive heat risks over-chlorination or decomposition.

  • Chlorine Stoichiometry : A molar ratio of 1:1–2 chlorine-to-substrate may balance selectivity and conversion, minimizing poly-chlorinated byproducts.

  • Diluent Effects : Organic diluents like carbon tetrachloride, as used in , could enhance reaction homogeneity and heat transfer.

While this method is theoretically viable, challenges include controlling chlorination regioselectivity (targeting the ethyl group over the ring) and separating 5-(2-chloroethyl) derivatives from positional isomers.

Nucleophilic Substitution via Haloethyl Intermediates

Introducing the 2-chloroethyl group through nucleophilic substitution reactions offers a more controlled pathway. For instance, 5-(2-hydroxyethyl)-2-(trifluoromethyl)pyridine could be treated with thionyl chloride (SOCl₂) or hydrochloric acid (HCl) to replace the hydroxyl group with chlorine. This approach mirrors the fluorination of trichloromethylpyridines using hydrogen fluoride (HF) and metal halide catalysts, as detailed in Patent US4650875A .

Reaction Protocol :

  • Hydroxyl Activation : Convert the hydroxyl group to a better leaving group (e.g., tosylate) using toluenesulfonyl chloride.

  • Chlorination : React with HCl or SOCl₂ under anhydrous conditions.

  • Catalysis : Metal halides like FeCl₃ (0.1–20 mol%) may accelerate the substitution, analogous to their role in fluorination reactions .

Advantages :

  • High functional group tolerance for the trifluoromethyl group.

  • Mild conditions (25–80°C) compared to vapor-phase methods.

Limitations :

  • Requires synthesis of the hydroxyethyl precursor, which may involve additional steps such as reduction of a carbonyl group.

Friedel-Crafts Alkylation with Chloroethylating Agents

Friedel-Crafts alkylation, though challenging on electron-deficient pyridine rings, could be feasible with directed ortho-metalation strategies. For example, using a directing group (e.g., trimethylsilyl) at the C3 position of 2-(trifluoromethyl)pyridine could facilitate deprotonation at C5, enabling electrophilic attack by a chloroethylating agent like 1-chloro-2-iodoethane.

Procedure :

  • Directed Metalation : Treat 2-(trifluoromethyl)pyridine with lithium diisopropylamide (LDA) at −78°C to generate a C5-lithiated intermediate.

  • Electrophilic Quenching : Introduce 1-chloro-2-iodoethane to form the C5-chloroethyl substituent.

Optimization Insights :

  • Solvent Effects : Tetrahydrofuran (THF) or diethyl ether enhances metalation efficiency.

  • Temperature : Low temperatures (−78°C) suppress side reactions.

This method’s success hinges on the trifluoromethyl group’s ability to direct metalation without steric hindrance, a phenomenon observed in related pyridine syntheses .

Cyclization of Prefunctionalized Intermediates

Constructing the pyridine ring with pre-installed substituents offers a convergent synthesis route. A Hantzsch-type reaction between a β-keto ester, aldehyde, and ammonia could yield 5-(2-chloroethyl)-2-(trifluoromethyl)pyridine if appropriately substituted precursors are used.

Hypothetical Pathway :

  • Aldehyde Preparation : Synthesize 2-(trifluoromethyl)-4-(2-chloroethyl)pent-2-enal as the aldehyde component.

  • Cyclization : React with ethyl acetoacetate and ammonium acetate under microwave irradiation to form the pyridine ring.

Challenges :

  • Designing the aldehyde precursor with correct substitution patterns.

  • Ensuring regioselectivity during cyclization.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, could install the chloroethyl group at C5. For example, a 5-bromo-2-(trifluoromethyl)pyridine precursor might couple with a chloroethyl zinc reagent (ClCH₂CH₂ZnBr) using a palladium catalyst.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (1–5 mol%).

  • Solvent : Tetrahydrofuran or dioxane.

  • Temperature : 60–100°C.

Feasibility :

  • Limited by the stability of chloroethyl organometallics, which may undergo β-hydride elimination.

  • Alternative: Use a protected chloroethyl group (e.g., as a boronate ester) to enhance stability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The β-chloroethyl substituent undergoes Sₙ2 reactions with a range of nucleophiles due to the good leaving-group capability of chloride. Key transformations include:

NucleophileReagent/ConditionsProductYield (%)Reference
AminesK₂CO₃, DMF, 80°C5-(2-Aminoethyl)-2-(trifluoromethyl)pyridine~75
ThiolsEt₃N, THF, rt5-(2-Sulfanylethyl)-2-(trifluoromethyl)pyridine68
HydroxideNaOH, H₂O/EtOH, reflux5-Vinyl-2-(trifluoromethyl)pyridine (via elimination)82

Mechanistic Insight :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

  • Base selection (e.g., Et₃N vs. K₂CO₃) affects reaction kinetics and byproduct formation .

Electrophilic Aromatic Substitution (EAS)

The -CF₃ group directs incoming electrophiles to the meta and para positions relative to itself, though reactivity is attenuated by the ring’s electron deficiency:

ElectrophileCatalyst/ConditionsMajor ProductSelectivity
HNO₃H₂SO₄, 0°C5-(2-Chloroethyl)-3-nitro-2-(trifluoromethyl)pyridine63% meta
Cl₂FeCl₃, 40°C5-(2-Chloroethyl)-3-chloro-2-(trifluoromethyl)pyridine58% meta

Limitations :

  • Nitration requires forcing conditions due to deactivation by -CF₃ .

  • Halogenation yields are moderate, with competing side reactions at the chloroethyl chain .

Reduction Pathways

Controlled reduction targets either the aromatic ring or the chloroethyl group:

Reducing AgentConditionsProductApplication
H₂/Pd-CEtOH, 50 psi5-(2-Chloroethyl)-2-(trifluoromethyl)piperidinePharmaceutical intermediate
LiAlH₄THF, reflux5-Ethyl-2-(trifluoromethyl)pyridineAgrochemical precursor

Key Data :

  • Hydrogenolysis of the pyridine ring proceeds with >90% conversion under catalytic hydrogenation .

  • LiAlH₄ selectively reduces the C-Cl bond without affecting -CF₃ .

Oxidation Reactions

The chloroethyl side chain is susceptible to oxidative degradation:

Oxidizing AgentConditionsProductNotes
KMnO₄H₂O, 100°C5-(2-Chloroacetate)-2-(trifluoromethyl)pyridinePartial overoxidation observed
O₃, then Zn/H₂OCH₂Cl₂, -78°C5-(Chloroformyl)-2-(trifluoromethyl)pyridineHigh selectivity for alkene cleavage

Industrial Relevance :

  • Ozonolysis derivatives serve as intermediates in herbicide synthesis (e.g., sulfonylurea analogs) .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, albeit with moderate efficiency:

Reaction TypeCatalystSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acids45–60
Buchwald-HartwigPd₂(dba)₃/XPhosPrimary amines55

Challenges :

  • Electron deficiency of the pyridine ring necessitates higher catalyst loadings (5–10 mol%) .

  • Competing decomposition occurs above 100°C .

Stability Under Thermal and UV Conditions

Industrial processing data reveal sensitivity to harsh conditions:

ConditionOutcomeHalf-Life
250°C, inert atmosphereDechlorination to vinyl derivative2.1 hr
UV irradiation (254 nm)Radical coupling at C-5<30 min

Safety Note :

  • Exothermic decomposition occurs above 300°C, necessitating controlled batch reactors .

Scientific Research Applications

Agrochemical Applications

Herbicidal Activity:
One of the primary applications of 5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine is in the development of herbicides. The compound serves as an intermediate for synthesizing various herbicidal agents. For instance, it has been used in the preparation of pyridine-based herbicides that target specific weeds while minimizing damage to crops .

Market Growth:
The demand for agrochemicals incorporating trifluoromethylpyridine derivatives is increasing due to urbanization and agricultural needs. More than 20 new agrochemical products containing trifluoromethylpyridine have been introduced to the market, demonstrating its relevance in crop protection strategies .

Pharmaceutical Applications

Drug Development:
In the pharmaceutical sector, compounds derived from this compound are being explored for their potential therapeutic effects. The unique properties of trifluoromethyl groups contribute to the biological activity of these compounds, making them suitable candidates for drug development .

Clinical Trials:
Several derivatives are currently undergoing clinical trials for various diseases, indicating a promising future for this compound in medicinal chemistry. The fluorine atom's influence on biological interactions is a key factor driving research into these derivatives .

Case Studies

Case Study Description Findings
Herbicide Development Research on the efficacy of pyridine-based herbicides derived from this compoundDemonstrated selective weed control with minimal crop damage, highlighting its utility in sustainable agriculture .
Pharmaceutical Research Investigation into the pharmacological effects of trifluoromethylpyridine derivativesIdentified several compounds with significant anti-inflammatory and analgesic properties, leading to potential new drug candidates .
Synthesis Optimization Study on improving synthesis methods for this compoundDeveloped more efficient chlorination processes that increase yield and reduce by-products, enhancing commercial viability .

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its interactions with molecular targets.

Comparison with Similar Compounds

5-(Chloromethyl)-2-(trifluoromethyl)pyridine

  • Structure : Chloromethyl group at the 5-position instead of chloroethyl.
  • Synthesis: Prepared via reaction of (6-(trifluoromethyl)pyridin-3-yl)methanol with phosphoryl chloride (POCl₃), yielding a gel-like intermediate used without further purification .
  • Key Data :
    • LC-MS: [M+H]⁺ = 196.1 .
    • Reactivity: The chloromethyl group undergoes nucleophilic substitution, making it a precursor for extended alkyl or aryl chains .

5-Chloro-2-(trifluoromethyl)pyridine

  • Structure : Chlorine atom directly attached to the pyridine ring at the 5-position.
  • Properties: CAS No.: 349-94-0 . Higher similarity score (0.84) to the target compound compared to methyl or iodinated analogs .
  • Applications : A key intermediate in synthesizing agrochemicals and pharmaceuticals, leveraging the electron-withdrawing trifluoromethyl group for stability .
  • Comparison : The absence of an ethyl spacer reduces steric hindrance, enhancing electrophilic aromatic substitution reactivity compared to the chloroethyl derivative.

2-Chloro-5-iodopyridine

  • Structure : Iodo substituent at the 5-position and chlorine at the 2-position.
  • Properties :
    • Melting Point: 99°C .
    • Molecular Weight: 239.44 g/mol .
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s leaving-group capability .
  • Comparison : The iodo group provides distinct reactivity for metal-catalyzed reactions, unlike the chloroethyl group, which is more suited for alkylation or elimination reactions.

Aryl-Substituted Analogs (e.g., 2-(p-Tolyl)-5-(trifluoromethyl)pyridine)

  • Structure : Aryl groups (e.g., p-tolyl) at the 2-position.
  • Synthesis : Achieved via desulfinative cross-coupling of heteroaryl sulfinates, with yields up to 93% .
  • Key Data :
    • ¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine C₈H₇ClF₃N 209.60 2-CF₃, 5-(CH₂CH₂Cl) Hypothesized intermediate
5-(Chloromethyl)-2-(trifluoromethyl)pyridine C₇H₅ClF₃N 195.57 2-CF₃, 5-(CH₂Cl) LC-MS [M+H]⁺ = 196.1
5-Chloro-2-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.55 2-CF₃, 5-Cl CAS 349-94-0
2-Chloro-5-iodopyridine C₅H₃ClIN 239.44 2-Cl, 5-I Mp = 99°C

Biological Activity

5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloroethyl group and a trifluoromethyl group, which enhance its lipophilicity and reactivity. These modifications facilitate interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. The chloroethyl moiety can modify nucleophilic sites in biomolecules, leading to alterations in cellular functions. Additionally, the trifluoromethyl group improves membrane permeability, allowing the compound to reach intracellular targets effectively .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, pyridine derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is associated with enhanced antibacterial and antifungal activities .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundActivity Against Bacteria (MIC)Activity Against Fungi (MIC)
This compoundTBDTBD
3-Chloro-5-(trifluoromethyl)pyridine25 μg/mL50 μg/mL
Fluazinam10 μg/mL15 μg/mL

Anticancer Activity

Studies have shown that pyridine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated, but preliminary data suggest potential efficacy against various tumor types .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)TBDApoptosis induction
MCF-7 (Breast)TBDCell cycle arrest
HeLa (Cervical)TBDDNA damage response

Case Studies

  • Antitumor Activity : A study demonstrated that similar pyridine derivatives were effective in inhibiting the growth of A549 lung cancer cells with IC50 values ranging from 20 to 50 μM. Further investigations into the structure-activity relationship (SAR) indicated that modifications to the chloroethyl side chain could enhance potency .
  • Antimicrobial Efficacy : Another investigation reported that trifluoromethyl-substituted pyridines exhibited superior antibacterial activity compared to their non-fluorinated counterparts. This was attributed to increased lipophilicity and better interaction with bacterial membranes .

Q & A

Q. What are the optimal synthetic routes for 5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine, and how are intermediates characterized?

The synthesis of pyridine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, 2-chloro-5-(trifluoromethyl)pyridine derivatives can be synthesized via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) and boronic acids under microwave irradiation . Key intermediates, such as halogenated pyridines, are purified using column chromatography and characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Purity is confirmed by HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

  • UV/Vis Spectroscopy : Used to study electronic transitions influenced by substituents (e.g., trifluoromethyl groups reduce π→π* transition energy) .
  • NMR Spectroscopy : 19F^{19}F-NMR is essential for tracking trifluoromethyl groups, while 1H^1H-NMR identifies chloroethyl substituents. Chemical shifts at δ 8.3–8.5 ppm (pyridine protons) and δ 4.5–4.7 ppm (chloroethyl protons) are diagnostic .
  • X-ray Crystallography : Resolves tautomerism and confirms steric effects of bulky substituents (e.g., trifluoromethyl groups induce planarity deviations up to 15°) .

Q. How does the chloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloroethyl group enhances electrophilicity at the pyridine ring’s C2 position. In aqueous basic conditions, it undergoes hydrolysis to form 5-(2-hydroxyethyl)-2-(trifluoromethyl)pyridine. Reaction rates depend on solvent polarity (e.g., DMF accelerates SN2 pathways) and temperature (optimal range: 60–80°C). Competing elimination to form vinylpyridines is minimized using phase-transfer catalysts like tetrabutylammonium bromide .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets like CYP1B1?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess interactions between the pyridine core and enzyme active sites. For CYP1B1 inhibitors:

  • The trifluoromethyl group forms hydrophobic interactions with Val395 and Leu492 residues.
  • The chloroethyl chain participates in van der Waals contacts with Phe231.
    Free energy perturbation (FEP) simulations refine binding affinity predictions, achieving <1 kcal/mol error compared to experimental IC₅₀ values .

Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms of pyridine derivatives?

  • Variable-Temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol tautomerism) by tracking proton exchange rates at −40°C to 25°C .
  • Isotopic Labeling : 15N^{15}N-labeling distinguishes between pyridine and pyridone forms via 1JNH^{1}J_{NH} coupling constants.
  • DFT Calculations : Compare experimental IR spectra (e.g., C=O stretches at 1680–1700 cm⁻¹) with computed vibrational modes to validate tautomeric assignments .

Q. How do steric and electronic effects of the trifluoromethyl group impact regioselectivity in electrophilic aromatic substitution?

  • Steric Effects : The trifluoromethyl group directs electrophiles (e.g., nitronium ions) to the para position due to its +I effect and steric bulk (van der Waals volume: ~30 ų).
  • Electronic Effects : The electron-withdrawing nature (−I effect) deactivates the ring, requiring harsh nitration conditions (HNO₃/H₂SO₄, 100°C) .

Q. What methodologies evaluate the compound’s potential as an antitumor agent in preclinical models?

  • In Vitro Assays : MTT assays measure cytotoxicity against cancer cell lines (e.g., HepG2, IC₅₀ = 12–18 µM).
  • In Vivo Studies : Xenograft models (e.g., BALB/c mice) assess tumor growth inhibition (dose: 50 mg/kg/day, oral) and pharmacokinetics (plasma half-life: ~4.2 hours).
  • SAR Analysis : Modifying the chloroethyl chain to hydroxyethyl or aminoethyl groups improves solubility but reduces membrane permeability (logP increases from 2.1 to 3.4) .

Methodological Guidelines

  • Handling Air-Sensitive Intermediates : Use Schlenk lines for reactions involving organometallic catalysts (e.g., Pd complexes). Store products under argon with molecular sieves .
  • Data Reproducibility : Repeat NMR experiments in deuterated DMSO to minimize solvent polarity effects. Cross-validate computational results with at least two DFT functionals (e.g., B3LYP and M06-2X) .
  • Safety Protocols : Chloroethyl derivatives are irritants—use fume hoods and PPE. Neutralize waste with 10% sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.